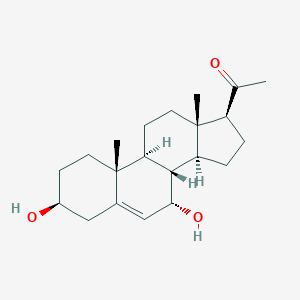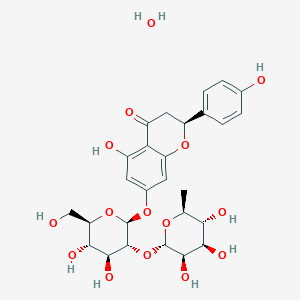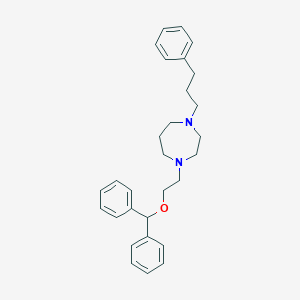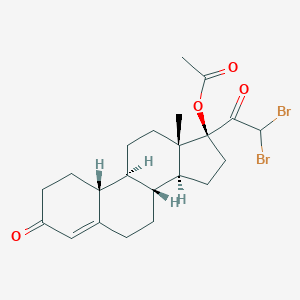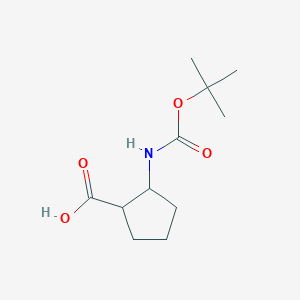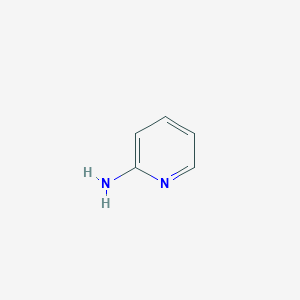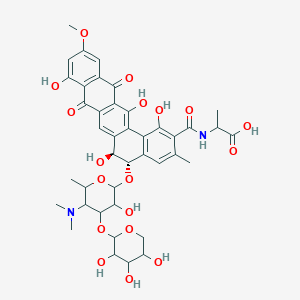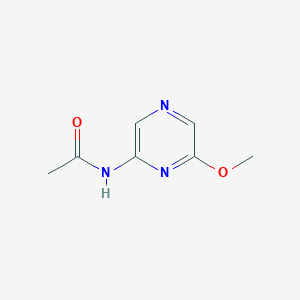
N-(6-methoxypyrazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyrazin-2-yl)acetamide, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a pyrazine derivative that has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of N-(6-methoxypyrazin-2-yl)acetamide is not fully understood. However, it has been suggested that N-(6-methoxypyrazin-2-yl)acetamide may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. N-(6-methoxypyrazin-2-yl)acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
N-(6-methoxypyrazin-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. N-(6-methoxypyrazin-2-yl)acetamide has also been shown to inhibit the growth of cancer cells and bacteria. Additionally, N-(6-methoxypyrazin-2-yl)acetamide has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methoxypyrazin-2-yl)acetamide in lab experiments is its high purity and stability. N-(6-methoxypyrazin-2-yl)acetamide is also relatively easy to synthesize and can be purified using standard techniques. However, one limitation of using N-(6-methoxypyrazin-2-yl)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-(6-methoxypyrazin-2-yl)acetamide to cells or animals in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-methoxypyrazin-2-yl)acetamide. One area of research is the development of new synthesis methods for N-(6-methoxypyrazin-2-yl)acetamide. This could lead to the production of more efficient and cost-effective methods for synthesizing N-(6-methoxypyrazin-2-yl)acetamide. Another area of research is the investigation of the potential use of N-(6-methoxypyrazin-2-yl)acetamide in the treatment of neurological disorders. Finally, the investigation of the mechanism of action of N-(6-methoxypyrazin-2-yl)acetamide could lead to the development of new drugs that target similar pathways.
Synthesemethoden
The synthesis of N-(6-methoxypyrazin-2-yl)acetamide involves the reaction of 6-methoxypyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of N-(6-methoxypyrazin-2-yl)acetamide can be determined using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxypyrazin-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(6-methoxypyrazin-2-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136309-06-3 |
|---|---|
Produktname |
N-(6-methoxypyrazin-2-yl)acetamide |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N-(6-methoxypyrazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)9-6-3-8-4-7(10-6)12-2/h3-4H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
YWNPRLRGGXDBCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN=CC(=N1)OC |
Kanonische SMILES |
CC(=O)NC1=CN=CC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)

amino}benzoate](/img/structure/B139408.png)

